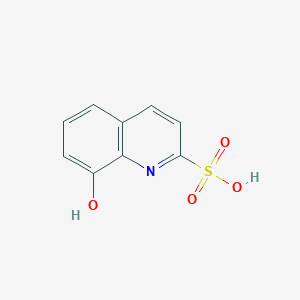
8-Hydroxyquinoline-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyquinoline-2-sulfonic acid (8-HQS) is a chemical compound that is widely used in scientific research due to its unique properties. It is a sulfonated derivative of 8-hydroxyquinoline, which is a heterocyclic organic compound. 8-HQS is commonly used as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of applications, including analytical chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of 8-Hydroxyquinoline-2-sulfonic acid is related to its ability to chelate metal ions. When 8-Hydroxyquinoline-2-sulfonic acid binds to a metal ion, it forms a stable complex that is resistant to degradation. This property makes it useful in a variety of applications, including the detection and quantification of metal ions in solution.
Biochemical and Physiological Effects
8-Hydroxyquinoline-2-sulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which means it can protect cells from oxidative damage. Additionally, it has been shown to have antimicrobial properties, which means it can inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 8-Hydroxyquinoline-2-sulfonic acid in lab experiments is its ability to chelate metal ions. This property makes it useful in a variety of applications, including the determination of metal ions in solution and the synthesis of metal-containing compounds. However, one limitation of using 8-Hydroxyquinoline-2-sulfonic acid is its potential toxicity. It has been shown to be toxic to certain cell types, which means it must be used with caution in certain experiments.
Future Directions
There are several future directions for the use of 8-Hydroxyquinoline-2-sulfonic acid in scientific research. One potential application is in the development of new materials. 8-Hydroxyquinoline-2-sulfonic acid has been shown to be useful in the synthesis of metal-containing polymers, which could have a variety of applications in materials science. Additionally, 8-Hydroxyquinoline-2-sulfonic acid could be used in the development of new drugs. Its antioxidant and antimicrobial properties make it a promising candidate for the development of new therapeutic agents. Finally, 8-Hydroxyquinoline-2-sulfonic acid could be used in the development of new analytical techniques. Its ability to chelate metal ions could be used to develop new methods for the detection and quantification of metal ions in solution.
Synthesis Methods
The synthesis of 8-Hydroxyquinoline-2-sulfonic acid can be achieved through several methods. One common method involves the sulfonation of 8-hydroxyquinoline using concentrated sulfuric acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
8-Hydroxyquinoline-2-sulfonic acid has been widely used in scientific research due to its unique properties. One of its primary applications is in the field of analytical chemistry. It is commonly used as a reagent for the determination of metal ions in solution. This is due to its ability to form stable complexes with metal ions, which can be easily detected and quantified using various analytical techniques.
properties
Product Name |
8-Hydroxyquinoline-2-sulfonic acid |
|---|---|
Molecular Formula |
C9H7NO4S |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
8-hydroxyquinoline-2-sulfonic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14) |
InChI Key |
QLJOSEUOQHDGTQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B261404.png)
![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)


![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)